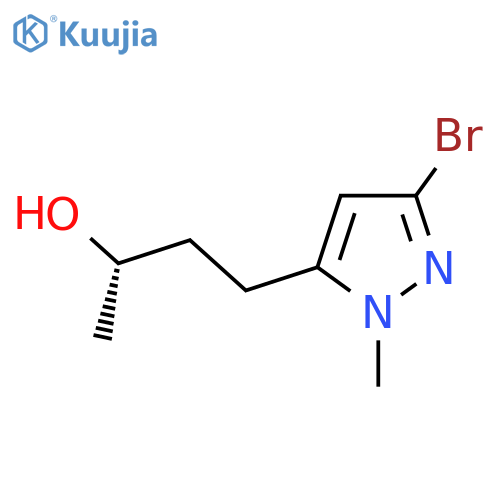

Cas no 2227819-35-2 ((2S)-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butan-2-ol)

(2S)-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butan-2-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butan-2-ol

- 2227819-35-2

- EN300-1921845

-

- インチ: 1S/C8H13BrN2O/c1-6(12)3-4-7-5-8(9)10-11(7)2/h5-6,12H,3-4H2,1-2H3/t6-/m0/s1

- InChIKey: XPZZKYHEBBKFHF-LURJTMIESA-N

- SMILES: BrC1C=C(CC[C@H](C)O)N(C)N=1

計算された属性

- 精确分子量: 232.02113g/mol

- 同位素质量: 232.02113g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 12

- 回転可能化学結合数: 3

- 複雑さ: 145

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.7

- トポロジー分子極性表面積: 38Ų

(2S)-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butan-2-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1921845-5.0g |

(2S)-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butan-2-ol |

2227819-35-2 | 5g |

$7659.0 | 2023-06-02 | ||

| Enamine | EN300-1921845-5g |

(2S)-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butan-2-ol |

2227819-35-2 | 5g |

$7659.0 | 2023-09-17 | ||

| Enamine | EN300-1921845-10.0g |

(2S)-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butan-2-ol |

2227819-35-2 | 10g |

$11358.0 | 2023-06-02 | ||

| Enamine | EN300-1921845-2.5g |

(2S)-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butan-2-ol |

2227819-35-2 | 2.5g |

$5178.0 | 2023-09-17 | ||

| Enamine | EN300-1921845-1g |

(2S)-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butan-2-ol |

2227819-35-2 | 1g |

$2641.0 | 2023-09-17 | ||

| Enamine | EN300-1921845-0.05g |

(2S)-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butan-2-ol |

2227819-35-2 | 0.05g |

$2219.0 | 2023-09-17 | ||

| Enamine | EN300-1921845-10g |

(2S)-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butan-2-ol |

2227819-35-2 | 10g |

$11358.0 | 2023-09-17 | ||

| Enamine | EN300-1921845-0.25g |

(2S)-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butan-2-ol |

2227819-35-2 | 0.25g |

$2430.0 | 2023-09-17 | ||

| Enamine | EN300-1921845-0.1g |

(2S)-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butan-2-ol |

2227819-35-2 | 0.1g |

$2324.0 | 2023-09-17 | ||

| Enamine | EN300-1921845-0.5g |

(2S)-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butan-2-ol |

2227819-35-2 | 0.5g |

$2536.0 | 2023-09-17 |

(2S)-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butan-2-ol 関連文献

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791

-

Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321

(2S)-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butan-2-olに関する追加情報

The Compound CAS No. 2227819-35-2: (2S)-4-(3-Bromo-1-Methyl-1H-Pyrazol-5-Yl)Butan-2-Ol

The compound CAS No. 2227819-35-2, commonly referred to as (2S)-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butan-2-ol, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrazole derivatives, which have been extensively studied due to their unique electronic properties and bioactivity. The pyrazole ring in this molecule contributes to its stability and reactivity, making it a valuable substrate for further chemical modifications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (S)-configured butanols like this compound. The asymmetric synthesis methods, particularly those involving chiral catalysts, have played a pivotal role in achieving high enantiomeric excess (ee) in the production of this compound. This is crucial for its application in drug discovery, where stereochemistry often dictates the biological activity of a molecule.

One of the most notable features of CAS No. 2227819-35-2 is its brominated pyrazole moiety. Bromine substitution at the 3-position of the pyrazole ring enhances the molecule's electronic characteristics, making it more reactive towards nucleophilic substitutions and other transformations. This property has been leveraged in the development of novel heterocyclic compounds with potential pharmacological activities.

In terms of applications, (S)-configured butanols such as this compound are increasingly being explored in medicinal chemistry for their role as building blocks in drug design. Their ability to form hydrogen bonds and participate in various non-covalent interactions makes them ideal candidates for targeting specific biological receptors. Recent studies have highlighted their potential in anti-inflammatory and anti-cancer drug development.

The synthesis of CAS No. 2227819-35-2 typically involves a multi-step process that includes the formation of the pyrazole ring followed by selective bromination and stereoselective alcohol formation. The use of advanced purification techniques ensures high purity levels, which are essential for maintaining the integrity of the compound during subsequent reactions.

From an environmental standpoint, understanding the degradation pathways and toxicity profiles of such compounds is critical for their safe handling and disposal. Recent research has focused on evaluating the environmental impact of pyrazole derivatives, with findings suggesting that proper waste management practices can significantly mitigate potential risks.

In conclusion, CAS No. 22781935, or (S)-4-(3-bromo-pyrazolyl)butanol, represents a promising compound with diverse applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methodologies, positions it as a key player in future chemical innovations.

2227819-35-2 ((2S)-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butan-2-ol) Related Products

- 1049874-46-5(5-{(tert-butoxy)carbonylamino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid)

- 2138104-42-2(2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid)

- 2227687-51-4((1S)-3-amino-1-(5-fluoropyridin-3-yl)propan-1-ol)

- 35040-68-7(2,2-dimethyl-3-sulfanylpropanoic Acid)

- 2138197-20-1(Sodium 4-(1,3-dioxolan-2-yl)furan-2-sulfinate)

- 2229082-25-9(2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine)

- 923226-60-2(N-{2-1-acetyl-5-(2H-1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)

- 24280-07-7(Ethanone, 1-(3-chlorophenyl)-, oxime)

- 1261761-20-9(3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine)

- 2167546-25-8(Tert-Butyl 4-bromo-3,3-difluoropyrrolidine-1-carboxylate)